Tetrahydrofuran is an organic compound with the molecular formula and is also known as oxolane. It is classified as a cyclic ether and is characterized by its colorless, volatile liquid form, which is miscible with water and has a low viscosity. Tetrahydrofuran is widely utilized as a solvent in various
Several methods exist for synthesizing tetrahydrofuran:
Tetrahydrofuran has diverse applications across various industries:
Studies on tetrahydrofuran interactions reveal its reactivity with hydroxyl radicals and other atmospheric constituents. For instance, kinetic studies have shown that tetrahydrofuran reacts rapidly with hydroxyl radicals, which could have implications for understanding its behavior in the atmosphere . Additionally, research into its adsorption on surfaces like Ge(100) indicates that its interactions are governed by both kinetic and thermodynamic factors .
Tetrahydrofuran shares similarities with several other cyclic ethers. Below are some comparable compounds:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
1,4-Dioxane | Contains two oxygen atoms; used as a solvent | |
2-Methyltetrahydrofuran | A methylated derivative; used in fuel applications | |
Tetrahydropyran | Similar structure; found in natural products |
Tetrahydrofuran's unique properties stem from its ability to act both as a nucleophile and an electrophile in organic reactions. Its excellent solvency and low toxicity further distinguish it from similar compounds like 1,4-dioxane or tetrahydropyran. While other cyclic ethers may serve specific roles in synthesis or as solvents, tetrahydrofuran's versatility makes it particularly valuable across multiple applications in the chemical industry.
Tetrahydrofuran demonstrates low ecotoxicity hazard characteristics based on comprehensive short-term and long-term test results across multiple aquatic species including fish, aquatic invertebrates, and plants [1] [2]. The compound's environmental risk profile has been extensively evaluated through standardized toxicological assessments that provide critical data for regulatory decision-making processes.
Aquatic Toxicity Assessment
The toxicological profile of tetrahydrofuran in aquatic environments reveals relatively low acute toxicity levels across diverse test organisms. Fish species demonstrate varying sensitivity levels, with the fathead minnow (Pimephales promelas) showing a 96-hour lethal concentration affecting 50% of the population at 2,160 milligrams per liter [27]. In contrast, aquatic invertebrates such as Daphnia magna exhibit higher tolerance levels, with 24-hour lethal concentration values reaching 5,930 milligrams per liter [27]. Algal species, represented by Scendesmus quadricauda, demonstrate no observable effect concentrations of 3,700 milligrams per liter over eight-day exposure periods [27].
Time-dependent toxicity studies reveal significant variations in lethal concentration values, with Leuciscus idus showing decreases of two to three orders of magnitude when comparing one-hour to 96-hour exposure periods [3]. This temporal variation underscores the importance of standardized exposure durations in toxicological assessments and highlights the progressive accumulation of toxic effects over extended exposure periods.
Risk Characterization and Environmental Thresholds
Environmental risk assessment frameworks utilize predicted no-effect concentration values derived from the most sensitive species tested. Fish early life stage tests with fathead minnows established no observable effect concentrations of 216 milligrams per liter, which when combined with an assessment factor of 50, yields a predicted no-effect concentration of 4.32 milligrams per liter for environmental protection purposes [27].
The compound's risk characterization indicates minimal environmental concern under typical exposure scenarios. Tetrahydrofuran does not present significant ecotoxicity hazards based on comprehensive testing across multiple trophic levels, including primary producers, primary consumers, and secondary consumers in aquatic ecosystems [1] [2].
Test Organism | Endpoint | Concentration (mg/L) | Reference |
---|---|---|---|
Pimephales promelas (fathead minnow) | 96h-LC50 | 2,160 | OECD SIDS [27] |
Daphnia magna (water flea) | 24h-LC50 | 5,930 | OECD SIDS [27] |
Scendesmus quadricauda (algae) | NOEC (8 days) | 3,700 | OECD SIDS [27] |
Leuciscus idus (fish) | LC50 (time varied) | Variable (2-3 orders magnitude decrease) | Minnesota Dept. Health [3] |
Zebrafish larvae | LC50 (72h) | 15,400 | Environmental Health Perspectives [5] |
Tetrahydrofuran exhibits inherently biodegradable characteristics under appropriate environmental conditions, though its classification as "not easily biodegradable" requires careful consideration of environmental factors that influence degradation rates [1] [12]. The compound's environmental persistence varies significantly depending on environmental compartment characteristics, microbial community composition, and prevailing physicochemical conditions.
Biodegradation Pathways and Mechanisms
Microbial degradation of tetrahydrofuran proceeds through well-characterized oxidation pathways initiated by specialized hydroxylase enzyme systems. The primary degradation pathway involves initial hydroxylation to form 2-hydroxytetrahydrofuran, which represents the first detectable metabolic intermediate in the biodegradation process [28]. This cyclic hemiacetal intermediate subsequently undergoes oxidation to gamma-butyrolactone, followed by ring opening to form 4-hydroxybutyrate [28] [29].
Research has identified multiple bacterial genera capable of tetrahydrofuran degradation, including Rhodococcus species, Pseudonocardia species, and Pseudallescheria boydii [12] [28]. Rhodococcus strains demonstrate complete degradation of 8 millimolar tetrahydrofuran solutions within four days under aerobic conditions, with culture optical density increasing threefold during the degradation process [12]. At concentrations above 10 millimolar, growth lag phases become prolonged, though complete growth inhibition does not occur [12].
The newly isolated Pseudallescheria boydii strain ZM01 demonstrates exceptional tetrahydrofuran degradation capabilities, tolerating maximum concentrations of 260 millimolar while completely degrading 5 millimolar solutions within 48 hours [28]. The maximum degradation rate achieved by this strain reaches 133.40 milligrams tetrahydrofuran per hour per gram dry weight, indicating significant potential for bioremediation applications [28].
Environmental Persistence Characteristics
Environmental persistence of tetrahydrofuran varies considerably across different environmental compartments due to varying degradation mechanisms and environmental conditions. In atmospheric environments, the compound demonstrates rapid degradation through hydroxyl radical reactions, with estimated half-lives of 7.3 hours [27]. This rapid atmospheric degradation significantly reduces long-term environmental accumulation potential and limits atmospheric transport distances.
Groundwater environments present more complex persistence scenarios due to reduced oxygen availability and limited microbial diversity compared to surface waters. Tetrahydrofuran demonstrates relatively high persistence in groundwater systems, with the compound not breaking down as easily compared to surface water environments [3]. The high water solubility and low octanol-water partition coefficient values facilitate rapid transport through soil matrices while limiting adsorption to organic matter and mineral surfaces [26].
Surface water persistence is generally lower than groundwater persistence due to enhanced volatilization potential and increased microbial activity. The compound's volatility results in short-duration residence times in surface waters, with minimal risk of exposure to aquatic organisms under typical environmental conditions [3]. Biodegradation rates in surface waters are enhanced by diverse microbial communities and favorable oxygen conditions for aerobic degradation processes.
Property | Value | Environmental Implication |
---|---|---|
Water Solubility | Completely miscible | High mobility in groundwater [26] |
Henry's Law Constant | Low | Low volatilization from water [26] |
Octanol-Water Partition Coefficient (log Kow) | <3 | Low soil/sediment adsorption [2] |
Vapor Pressure | High (volatile) | Rapid atmospheric loss [27] |
Atmospheric Half-life (OH reaction) | 7.3 hours | Rapid atmospheric degradation [27] |
Biodegradability Classification | Inherently biodegradable | Potential for biological breakdown [1] |
Bioaccumulation Potential | Low (not bio-accumulative) | No food chain accumulation [1] |
Degradation Pathway | Metabolite/Intermediate | Degrading Organism | Detection Status |
---|---|---|---|
Oxidation Pathway | 2-Hydroxytetrahydrofuran | Pseudallescheria boydii ZM01 | Confirmed by GC analysis [28] |
Oxidation Pathway | γ-Butyrolactone | Rhodococcus spp., Pseudonocardia spp. | Detected in multiple studies [12] [29] |
Oxidation Pathway | 4-Hydroxybutyraldehyde | Multiple bacterial species | Proposed intermediate [29] |
Oxidation Pathway | 4-Hydroxybutyrate | Multiple bacterial species | Confirmed by GC-MS [28] |
Alternative Pathway | Succinate | TCA cycle organisms | Common metabolic intermediate [29] |
Final Mineralization | CO2 + H2O | Complete mineralization | Complete biodegradation [28] |
Tetrahydrofuran hydrate formation represents a significant area of research interest due to the compound's unique ability to form stable hydrate structures at atmospheric pressure and temperatures above the ice point. The hydrate formation process involves complex thermodynamic and kinetic phenomena that have been extensively studied using both experimental and computational approaches.
Hydrate Structure and Formation Thermodynamics
Tetrahydrofuran forms structure II hydrates with water at a stoichiometric composition of 1:17 molar ratio, corresponding to 19% tetrahydrofuran by weight [14]. This hydrate structure melts at 4.4 degrees Celsius under atmospheric pressure conditions, making it an ideal model system for hydrate research applications [14]. The formation process involves encapsulation of tetrahydrofuran molecules within water cage structures, stabilized through non-bonded interactions between guest molecules and the water lattice framework [14].
Hydrate formation kinetics demonstrate complex multi-stage behavior characterized by distinct growth phases with varying formation rates. Experimental studies conducted at 273.15 Kelvin and 14.53 megapascals pressure reveal three distinct formation stages with average rates of 0.19, 1.25, and 0.56 millimoles per hour respectively [7]. The initial stage involves slow nucleation and growth processes, followed by rapid crystal development, and concluding with mass transfer-limited growth as hydrate crystals propagate into the bulk solution [7].
Crystal Morphology and Growth Characteristics
Tetrahydrofuran hydrate crystals exhibit octahedral morphologies under controlled growth conditions, with crystal structure becoming increasingly defective at higher subcooling temperatures [15]. Single crystal growth studies demonstrate that growth rates increase proportionally with subcooling temperature, though excessive subcooling results in skeletal octahedral structures with significant structural imperfections [15].
Salt presence significantly influences hydrate crystal growth behavior, with 3.5% sodium chloride solutions producing dramatic growth rate reductions averaging 83% compared to freshwater systems [15]. Salt inhibition effects manifest through thermodynamic subcooling modifications and alterations in crystal growth habits, resulting in parallel intergrowth formations of octahedral hydrate crystals [15].
Interfacial Free Energy Determinations
Interfacial free energy measurements for tetrahydrofuran hydrate-water interfaces have been determined through both experimental and computational approaches. Molecular dynamics simulations using the mold integration-host methodology predict interfacial free energy values of 27±2 millijoules per square meter at 500 bar pressure [8]. These computational predictions demonstrate excellent agreement with experimental data of 24±8 millijoules per square meter, validating the accuracy of molecular simulation approaches for hydrate interfacial property predictions [8].
The interfacial free energy values are critical for understanding hydrate nucleation and growth processes, as they determine the thermodynamic driving forces for crystal formation and propagation. Lower interfacial free energy values facilitate hydrate nucleation by reducing the energy barrier for critical nucleus formation, while higher values require greater driving forces to initiate crystallization processes [8].
Molecular-Level Interfacial Properties
Molecular dynamics simulations reveal detailed insights into interfacial structure and dynamics during hydrate formation processes. Water molecules at hydrate-solution interfaces exhibit altered local structures compared to bulk liquid phases, with these structural modifications influencing hydrate formation kinetics [17]. The F3 order parameter analyses demonstrate progressive ordering of water molecules at interfaces, corresponding to enhanced hydrate growth rates during active formation periods [17].
Interfacial studies on copper surfaces reveal significant effects on tetrahydrofuran solution behavior under hydrate-forming conditions. Copper surfaces promote tetrahydrofuran molecule adsorption, followed by dense water film formation that creates strong resistance to water molecule ordering around tetrahydrofuran for hydrate formation [17]. These surface effects demonstrate the importance of heterogeneous nucleation processes in practical hydrate formation applications.
Parameter | Value | Reference |
---|---|---|
Stoichiometric Ratio (THF:H2O) | 1:17 molar ratio (19% by weight) | Journal of Crystal Growth [14] |
Hydrate Structure Type | Structure II | Journal of Crystal Growth [14] |
Melting Temperature (°C) | 4.4 | Journal of Crystal Growth [14] |
Formation Pressure | Atmospheric | Crystal Growth & Design [15] |
Interfacial Free Energy (mJ/m²) | 27(2) - experimental, 24(8) - simulation | Journal of Chemical Physics [8] |
Growth Rate (average) | 0.19-1.25 mmol/h (varies by stage) | Applied Energy [7] |
Crystal Morphology | Octahedral crystals | Crystal Growth & Design [15] |
Frustrated Lewis Pairs represent a revolutionary approach to metal-free small molecule activation, including the ring-opening of tetrahydrofuran. The concept, first introduced by Stephan and co-workers, involves sterically hindered Lewis acid-base combinations that cannot form classical adducts but retain their individual reactivity [1] [2].
The ring-opening of tetrahydrofuran via Frustrated Lewis Pairs follows a well-defined mechanistic pathway that has been extensively studied through density functional theory calculations. Zhang and Su conducted comprehensive theoretical investigations on Group 13/phosphorus-based and aluminum/Group 15-based FLP systems featuring the dimethylxanthene scaffold [1] [3] [4].
The theoretical findings reveal that among all investigated FLP systems, only the aluminum/phosphorus-based dimethylxanthene FLP molecules demonstrate energetically favorable ring-opening reactions with tetrahydrofuran. This selectivity arises from the optimal balance between Lewis acidity of the aluminum center and Lewis basicity of the phosphorus center, combined with the appropriate spatial arrangement provided by the dimethylxanthene backbone [1] [3].
The success of FLP-mediated tetrahydrofuran ring-opening depends critically on several structural and electronic factors. The Lewis acid-Lewis base separating distance in the dimethylxanthene scaffold is approximately 4.24 Å, which provides optimal orbital overlap between the FLP and tetrahydrofuran substrate [1] [4]. The theoretical evidence demonstrates that shorter separating distances between Lewis acidic and Lewis basic centers result in greater orbital overlaps and correspondingly lower activation barriers for ring-opening reactions.
Energy decomposition analysis reveals that the bonding interaction in these ring-opening reactions is predominantly characterized by donor-acceptor interactions (singlet-singlet) rather than electron-sharing interactions (triplet-triplet). The primary bonding mechanism involves forward bonding from the lone pair of the Group 15 element to the empty σ(C-O) orbital of tetrahydrofuran, while back-bonding from the filled p-π(O) orbital to the empty σ(Group 13) orbital plays a secondary role [1] [3] [4].
The activation strain model provides quantitative insight into the factors controlling tetrahydrofuran ring-opening by FLPs. The deformation energy of tetrahydrofuran emerges as the key factor determining the activation energy of ring-opening reactions [1] [3]. This finding is consistent with the Hammond postulate, which suggests that the geometrical structures of transition states correlate linearly with their corresponding reactants and activation barriers.
The application of Natural Orbitals for Chemical Valence analysis demonstrates that the bonding situations in these ring-opening reactions are best described through two distinct orbital interactions: FLP-to-tetrahydrofuran forward bonding (lone pair → σ(C-O)) and tetrahydrofuran-to-FLP back bonding (σ(Group 13) ← p-π(O)). The former interaction predominates and drives the reaction, while the latter provides stabilization [1] [3].
The FLP-mediated ring-opening of tetrahydrofuran has significant implications for catalytic applications. Limberg and co-workers demonstrated that increasing the Lewis acidity of the aluminum center through incorporation of pentafluorophenyl groups can enhance reaction rates by up to 10-fold compared to mesityl substituents [4]. This finding highlights the importance of electronic tuning in optimizing FLP reactivity.
Furthermore, the reversible nature of hydrogen activation by FLPs suggests potential applications in hydrogenation catalysis. The ability to activate both hydrogen and cyclic ethers opens possibilities for tandem catalytic processes involving ring-opening followed by selective hydrogenation [5] [6].
Debenzylative cycloetherification represents one of the most powerful and underutilized strategies for constructing tetrahydrofuran rings with high stereoselectivity. This methodology has gained significant attention due to its ability to provide regio- and stereoselective access to complex tetrahydrofuran scaffolds without requiring extensive protection-deprotection strategies [7] [8] [9].
The debenzylative cycloetherification reaction proceeds through a nucleophilic substitution mechanism, typically following an SN2 pathway. The reaction involves the nucleophilic attack of a benzyl ether oxygen atom on a carbon center bearing an activated leaving group, positioned four bonds away from the nucleophilic oxygen [10] [11] [12].
Recent studies by Kwain and co-workers have demonstrated that these reactions can proceed under remarkably mild conditions. Their investigation of protected hexoses revealed that debenzylative cycloetherification can be achieved at room temperature using sodium bromide and 15-crown-5 in acetonitrile, representing a significant improvement over traditional methods that require elevated temperatures (90-120°C) [10] [12].
The substrate scope of debenzylative cycloetherification encompasses a wide range of benzyl-protected carbohydrates and related compounds. Tetra-O-benzyl derivatives of glucose, galactose, and mannose serve as excellent substrates, consistently providing high yields (64-90%) of the corresponding tetrahydrofuran products [10] [11] [12].
The stereochemical outcome of these reactions is remarkably predictable and depends on the relative configuration of the starting material. The SN2 mechanism ensures inversion of configuration at the reactive center, while the remaining stereocenters are preserved. This stereochemical fidelity makes debenzylative cycloetherification particularly valuable for accessing specific stereoisomers of tetrahydrofuran-containing natural products [7] [13] [9].
Computational investigations have provided detailed mechanistic insights into the debenzylative cycloetherification process. Density functional theory calculations reveal that the reaction proceeds through a well-defined transition state characterized by simultaneous C-O bond formation and benzyl-oxygen bond cleavage [13] [11].
The influence of electron-withdrawing groups on the reactivity has been systematically studied. Compounds bearing benzoxime groups demonstrate significantly higher reactivity compared to those with nitrile substituents, attributed to the differential electron-withdrawing effects and their impact on the nucleophilicity of the attacking oxygen atom [11].
Debenzylative cycloetherification has found extensive application in the synthesis of tetrahydrofuran-containing natural products. The methodology has been successfully employed in the construction of C-furanosides, carbafuranosides, and various bioactive compounds [7] [13] [8].
One notable application involves the regioselective deprotection of benzyl groups positioned γ to alkenes, providing access to complex molecular architectures with high selectivity. This approach has been particularly valuable in the synthesis of natural products where traditional deprotection methods would lead to unwanted side reactions [7] [9].
Recent methodological improvements have focused on expanding the reaction scope and improving the reaction conditions. The development of room-temperature protocols using phase-transfer catalysts has significantly enhanced the practicality of these transformations [10] [12].
The regioselectivity of debenzylative cycloetherification has been investigated using dimesylate substrates, revealing that primary carbons are preferentially attacked over secondary positions, consistent with typical SN2 reactivity patterns. This selectivity can be exploited for the synthesis of complex polycyclic structures [12].
The stereoselective synthesis of tetrahydrofuran-containing natural products represents one of the most challenging and important areas in organic synthesis. These compounds exhibit diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties, making their efficient synthesis a priority for medicinal chemistry.
Annonaceous acetogenins represent a large family of natural products characterized by their potent antitumor activity and unique structural features, including multiple tetrahydrofuran rings. The total synthesis of mucoxin, reported by Narayan and Borhan, exemplifies the challenges and strategies involved in constructing these complex structures.
The synthesis of mucoxin features two key tetrahydrofuran ring-forming reactions: a highly regioselective cyclization of a methylene-interrupted epoxydiol for the 2,3,5-trisubstituted tetrahydrofuran portion, and a 1,2-diol cyclization strategy for the 2,5-disubstituted tetrahydrofuran ring. These complementary approaches demonstrate the importance of having multiple synthetic strategies available for different substitution patterns.
Marine-derived tetrahydrofuran-containing natural products have attracted significant attention due to their unique structural features and biological activities. The synthesis of amphirionin-4 and biselide A, investigated by Kwon and co-workers, demonstrates the application of chlorohydrin-based strategies for accessing these complex targets.
The chlorohydrin approach offers several advantages, including the ability to access all possible stereoisomers of 2,5-disubstituted-3-tetrahydrofuranols through complementary cyclization methods. This flexibility is particularly valuable when the stereochemistry of the natural product is uncertain or when synthetic analogs are desired for structure-activity relationship studies.
Tetrahydrofuran lignans represent another important class of natural products with diverse biological activities. The stereoselective synthesis of these compounds has been approached through various methodologies, including oxidative coupling reactions and cycloetherification strategies.
The synthesis of trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, reported by Jagtap and co-workers, demonstrates the application of tandem reactions for efficient construction of the tetrahydrofuran core. Their approach involves a remarkable three-component reaction sequence that assembles the carbon skeleton in a single step.
The development of asymmetric synthesis strategies for tetrahydrofuran-containing natural products has been a major focus of synthetic organic chemistry. Various approaches have been developed, including organocatalytic methods, transition metal catalysis, and biocatalytic transformations.
Ramachandran and co-workers developed a one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans through an allyl/crotyl/alkoxyallylboration-hydroboration-iodination-cyclization sequence. This approach provides excellent yields (56-81%) and enantioselectivities (86-99% ee) from readily available aldehydes.
The control of stereochemistry in tetrahydrofuran synthesis relies on several key principles. The use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions provides access to the desired stereoisomers. The chlorohydrin approach, developed by the Britton group, exemplifies substrate-controlled stereochemistry, where the inherent bias of the substrate dictates the stereochemical outcome.
The application of the activation strain model and energy decomposition analysis has provided deep insights into the factors controlling stereoselectivity in these reactions. The balance between orbital interactions, steric effects, and electronic factors determines the preferred reaction pathway and stereochemical outcome.
Flammable;Irritant;Health Hazard